4-Chloro-7-hydroxy-2,3-dihydroinden-1-one
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Overview
Description
4-Chloro-7-hydroxy-2,3-dihydroinden-1-one is an organic compound with the molecular formula C9H7ClO2. It is a derivative of indanone, characterized by the presence of a chlorine atom at the 4th position and a hydroxyl group at the 7th position on the indanone ring.
Preparation Methods
The synthesis of 4-Chloro-7-hydroxy-2,3-dihydroinden-1-one typically involves the chlorination of 7-hydroxy-2,3-dihydroinden-1-one. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete chlorination .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-Chloro-7-hydroxy-2,3-dihydroinden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, often using a base like sodium hydroxide or potassium carbonate.
Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters in the presence of a catalyst like sulfuric acid or pyridine.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Chloro-7-hydroxy-2,3-dihydroinden-1-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anti-inflammatory and anticancer agents.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is employed in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-Chloro-7-hydroxy-2,3-dihydroinden-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and chlorine groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-Chloro-7-hydroxy-2,3-dihydroinden-1-one can be compared with similar compounds such as:
4-Bromo-7-hydroxy-2,3-dihydroinden-1-one: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
4-Fluoro-7-hydroxy-2,3-dihydroinden-1-one: Contains a fluorine atom, potentially altering its electronic properties and interactions with biological targets.
7-Hydroxy-2,3-dihydroinden-1-one: Lacks the halogen substituent, which can influence its chemical reactivity and application scope.
Properties
IUPAC Name |
4-chloro-7-hydroxy-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-6-2-4-8(12)9-5(6)1-3-7(9)11/h2,4,12H,1,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNMNVRDMWVUNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60511581 |
Source
|
Record name | 4-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60511581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81945-10-0 |
Source
|
Record name | 4-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60511581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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